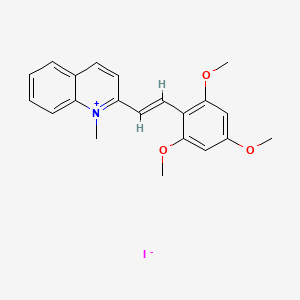
Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide
描述
1-甲基-2-(2-(2,4,6-三甲氧基苯基)乙烯基)-喹啉鎓碘化物是一种化学化合物,其分子式为C21H22INO3。它以其独特的结构而闻名,包括喹啉鎓核心和三甲氧基苯基基团。
属性
CAS 编号 |
110816-65-4 |
|---|---|
分子式 |
C21H22INO3 |
分子量 |
463.3 g/mol |
IUPAC 名称 |
1-methyl-2-[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C21H22NO3.HI/c1-22-16(10-9-15-7-5-6-8-19(15)22)11-12-18-20(24-3)13-17(23-2)14-21(18)25-4;/h5-14H,1-4H3;1H/q+1;/p-1/b12-11+; |
InChI 键 |
BSZCJECWUBRILW-CALJPSDSSA-M |
手性 SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=C(C=C(C=C3OC)OC)OC.[I-] |
规范 SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C=C(C=C3OC)OC)OC.[I-] |
产品来源 |
United States |
准备方法
合成路线和反应条件
1-甲基-2-(2-(2,4,6-三甲氧基苯基)乙烯基)-喹啉鎓碘化物的合成通常涉及在特定条件下使喹啉衍生物与2,4,6-三甲氧基苯甲醛反应。反应通常在碱(如碳酸钾)和合适的溶剂(如乙醇)的存在下进行。然后用甲基碘处理所得产物以形成碘化盐。
工业生产方法
这种化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和溶剂,并严格控制反应条件,以确保高产率和纯度。最终产物使用重结晶或色谱等技术进行纯化。
化学反应分析
反应类型
1-甲基-2-(2-(2,4,6-三甲氧基苯基)乙烯基)-喹啉鎓碘化物会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同氧化态的喹啉鎓衍生物。
还原: 还原反应可以将喹啉鎓核心转化为二氢喹啉结构。
取代: 三甲氧基苯基基团可以发生取代反应,其中一个或多个甲氧基被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在有利于取代的条件下使用卤素或亲核试剂等试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可以产生喹啉鎓氧化物,而还原可以产生二氢喹啉衍生物。取代反应会导致各种取代的喹啉鎓化合物。
科学研究应用
1-甲基-2-(2-(2,4,6-三甲氧基苯基)乙烯基)-喹啉鎓碘化物在科学研究中有多种应用:
化学: 它被用作有机合成的试剂以及合成其他喹啉鎓衍生物的前体。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 研究探讨了其作为潜在治疗剂的用途,因为它能够与生物靶标相互作用。
工业: 它用于开发染料、颜料和其他工业化学品。
作用机制
1-甲基-2-(2-(2,4,6-三甲氧基苯基)乙烯基)-喹啉鎓碘化物的作用机制涉及它与酶和受体等分子靶标的相互作用。三甲氧基苯基基团在与这些靶标结合中起着至关重要的作用,而喹啉鎓核心促进了该化合物的整体活性。所涉及的具体途径取决于生物学背景和靶分子。
相似化合物的比较
类似化合物
1-甲基-2-(2-(3,4,5-三甲氧基苯基)乙烯基)-喹啉鎓碘化物: 结构相似,但在苯环上的取代模式不同。
1-甲基-2-(2-(2,4-二甲氧基苯基)乙烯基)-喹啉鎓碘化物: 与原始化合物相比,缺少一个甲氧基基团。
独特性
1-甲基-2-(2-(2,4,6-三甲氧基苯基)乙烯基)-喹啉鎓碘化物因存在 2,4,6-三甲氧基苯基基团而具有独特性,该基团赋予其独特的化学和生物特性。这种取代模式增强了它与特定分子靶标相互作用的能力,使其成为研究和工业应用中宝贵的化合物。
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


